molecular formula C22H16FN5O B2524857 (Z)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide CAS No. 351471-46-0

(Z)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide

Cat. No.: B2524857
CAS No.: 351471-46-0
M. Wt: 385.402
InChI Key: NBSUCOAOXWSYGI-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide” is a chemical compound with the molecular formula C22H16FN5O and a molecular weight of 385.402 . It is not intended for human or veterinary use and is for research use only.


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the synthesis of novel compounds that exhibit similar structural features, emphasizing the creation of multidentate ligands and their metal complexes. These compounds have been explored for their antimicrobial activities, showcasing the broad interest in harnessing their chemical properties for biological applications (Patil, Jadhav, & Kawde, 2015).

Biological Activities

  • Pyrazole derivatives, including those similar to the queried compound, have been synthesized and evaluated for a variety of biological properties. These studies include assessing their antioxidant, anti-cancer, and anti-inflammatory effects, highlighting the diverse pharmacological potential of these molecules (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
  • Another study focused on the synthesis of isonicotinoyl hydrazide derivatives, evaluating their antibacterial, antifungal, antiviral, and anticancer activities. This demonstrates the broad spectrum of potential therapeutic applications for compounds within this chemical class (Ojha, Bapna, & Talesara, 2008).
  • The development of fluorescent sensors based on pyrazole derivatives for detecting metal ions in living cells underscores the application of these compounds in biological imaging and diagnostics (Dhara et al., 2016).

Antimicrobial and Antitubercular Activities

  • A series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives were synthesized, demonstrating potent antibacterial properties against various bacterial strains, which points towards their potential in addressing infectious diseases (Liu et al., 2013).
  • The antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide further illustrates the therapeutic potential of these compounds against Mycobacterium tuberculosis, showcasing the ongoing search for effective treatments against tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the research on this compound are not explicitly mentioned in the retrieved sources .

Properties

IUPAC Name

N-[(Z)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O/c23-19-8-6-16(7-9-19)21-18(15-28(27-21)20-4-2-1-3-5-20)14-25-26-22(29)17-10-12-24-13-11-17/h1-15H,(H,26,29)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUCOAOXWSYGI-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N\NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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